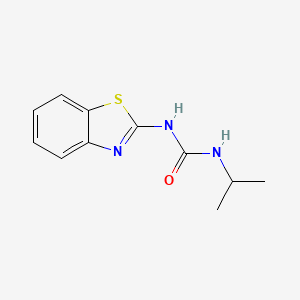![molecular formula C9H10N2O4 B1608458 3-[(2-Nitrophenyl)amino]propanoic acid CAS No. 38584-58-6](/img/structure/B1608458.png)
3-[(2-Nitrophenyl)amino]propanoic acid
Descripción general
Descripción
3-[(2-Nitrophenyl)amino]propanoic acid is an organic compound with the molecular formula C9H10N2O4. It is also known as 3-amino-3-(2-nitrophenyl)propanoic acid. This compound is characterized by the presence of an amino group and a nitrophenyl group attached to a propanoic acid backbone. It is a slightly water-soluble, crystalline solid that is used in various chemical research applications .
Aplicaciones Científicas De Investigación
3-[(2-Nitrophenyl)amino]propanoic acid is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
Target of Action
It’s known that this compound is used in chemical research , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s worth noting that a related compound, 3-(2-Nitrophenyl) propionic acid-paclitaxel (NPPA-PTX), is a bioreductive prodrug that can self-assemble to form nanoparticles . This suggests that 3-[(2-Nitrophenyl)amino]propanoic acid might also exhibit unique interactions with its targets.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
As a compound used in chemical research , it likely has diverse effects depending on the specific experimental context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that the compound’s action could be influenced by the hydration status of the tissues in which it is distributed. Additionally, the compound should be stored at a temperature of 0-5°C and is incompatible with strong oxidizing agents, acids, and bases , indicating that its stability and efficacy could be affected by storage conditions.
Safety and Hazards
This compound is considered hazardous. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should not be released into the environment . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrophenyl)amino]propanoic acid can be achieved through several steps:
Condensation Reaction: 2-nitrobenzaldehyde is condensed with ethyl acetoacetate to form 2-nitrophenylacetic acid.
Reduction: The nitro group in 2-nitrophenylacetic acid is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting 2-amino-2-(2-nitrophenyl)acetic acid undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Nitrophenyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(4-nitrophenyl)propanoic acid
- 3-Amino-3-(2-chlorophenyl)propanoic acid
- 3-Amino-3-(2-bromophenyl)propanoic acid
Uniqueness
3-[(2-Nitrophenyl)amino]propanoic acid is unique due to its specific nitrophenyl substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
3-(2-nitroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-9(13)5-6-10-7-3-1-2-4-8(7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDJJDQJGGOPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389044 | |
| Record name | 3-[(2-nitrophenyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38584-58-6 | |
| Record name | 3-[(2-nitrophenyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
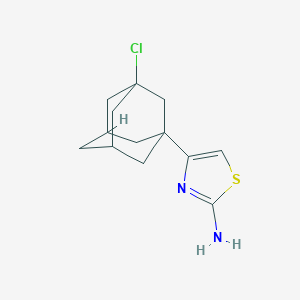
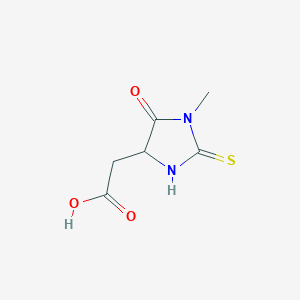
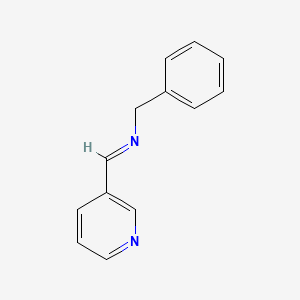

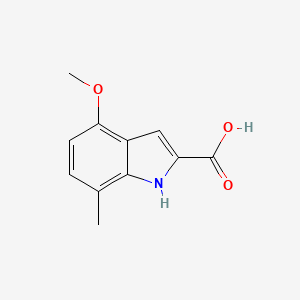
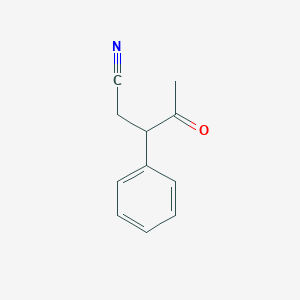

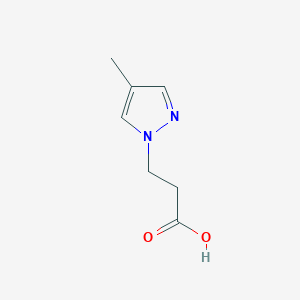
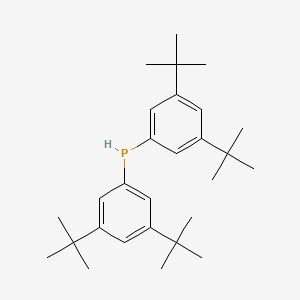
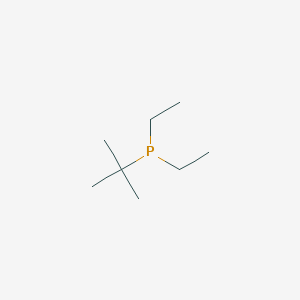
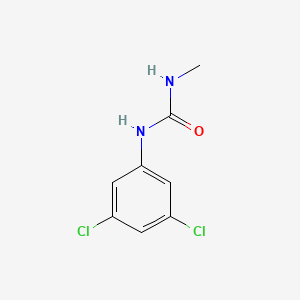
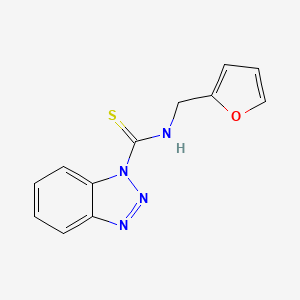
![[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate](/img/structure/B1608397.png)
